Tetrabutylammonium 3-iodo phenyltrifluoroborate
Description
Properties
IUPAC Name |
tetrabutylazanium;trifluoro-(3-iodophenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BF3I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)5-2-1-3-6(11)4-5/h5-16H2,1-4H3;1-4H/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBUCCWJNIMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)I)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tetrabutylammonium 3-iodo phenyltrifluoroborate typically involves the reaction of 3-iodophenylboronic acid with tetrabutylammonium fluoride in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Tetrabutylammonium 3-iodo phenyltrifluoroborate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions
One of the primary applications of tetrabutylammonium 3-iodo phenyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which are crucial in constructing complex organic molecules. The compound acts as a source of the 3-iodophenyl group, enabling efficient coupling with various aryl and alkenyl halides .
2. Nucleophilic Substitution Reactions
The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. This property is valuable for synthesizing various derivatives that are essential in medicinal chemistry and material science.
Applications in Medicinal Chemistry
This compound has been utilized in the synthesis of biologically relevant compounds. Its ability to facilitate complex organic transformations makes it a valuable tool for developing new pharmaceuticals. For instance, it has been employed to synthesize compounds that exhibit significant biological activity, contributing to advancements in drug discovery .
Applications in Materials Science
In materials science, this compound serves as a precursor for creating advanced materials with tailored properties. Its role as a phase transfer catalyst allows for the efficient synthesis of conducting polymers and other functional materials that are pivotal in electronic applications .
Case Studies
Case Study 1: Synthesis of Biologically Active Compounds
A study demonstrated the use of this compound in synthesizing a series of novel heterocyclic compounds with potential anti-cancer properties. The reaction conditions were optimized to achieve high yields, showcasing the compound's efficiency as a coupling reagent .
Case Study 2: Development of Conductive Polymers
Research highlighted the application of this compound in synthesizing conducting poly(thiophenes). The compound was used as an electrolyte additive during polymerization, resulting in improved conductivity and stability of the final material .
Data Tables
| Application Area | Reaction Type | Outcome |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds |
| Medicinal Chemistry | Synthesis of biologically active compounds | Discovery of new pharmaceuticals |
| Materials Science | Polymer Synthesis | Development of conductive materials |
Mechanism of Action
The mechanism by which Tetrabutylammonium 3-iodo phenyltrifluoroborate exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a source of the 3-iodophenyl group, which can be transferred to other molecules to form new carbon-carbon bonds .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Properties of Selected Trifluoroborate Salts
Biological Activity
Tetrabutylammonium 3-iodo phenyltrifluoroborate (TBAPF) is a compound that has garnered attention in both organic synthesis and biological research due to its unique properties and applications. This article explores the biological activity of TBAPF, its mechanisms of action, and relevant case studies that highlight its significance in various fields.
TBAPF is characterized by the molecular formula and a molecular weight of 513.27 g/mol. It is primarily utilized as a reagent in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds .
The biological activity of TBAPF can be attributed to its role as a reagent in the formation of organotrifluoroborates, which are crucial intermediates in various synthetic pathways. The iodine atom in TBAPF enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and cross-coupling processes .
Key Mechanisms Include:
- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, facilitating the formation of new chemical bonds.
- Cross-Coupling Reactions : TBAPF is particularly effective in Suzuki-Miyaura reactions, where it aids in coupling aryl halides with boronic acids to form biaryl compounds .
Proteomics Research
TBAPF has been employed in proteomics studies to analyze protein interactions and modifications. Its ability to facilitate the synthesis of complex organic molecules makes it valuable for developing new pharmaceuticals .
Case Studies
- Synthesis of Biologically Active Compounds : Research has shown that TBAPF can be used to synthesize various heterocyclic compounds with significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies have demonstrated that compounds synthesized using TBAPF exhibit promising results in inhibiting cancer cell proliferation .
- Catalytic Applications : In a study by Batey et al., TBAPF was utilized as a catalyst in cross-coupling reactions involving iodo- and bromoarenes. The results indicated high yields and efficiency, showcasing its potential for synthesizing biologically relevant molecules .
Comparative Analysis
To understand the specific advantages of TBAPF over similar compounds, a comparison with other tetrabutylammonium salts can be insightful:
| Compound Name | Reactivity | Primary Application |
|---|---|---|
| This compound | High | Organic synthesis, proteomics research |
| Tetrabutylammonium 3-bromo phenyltrifluoroborate | Moderate | Organic synthesis |
| Tetrabutylammonium 3-chloro phenyltrifluoroborate | Low | Organic synthesis |
The presence of iodine in TBAPF significantly enhances its reactivity compared to bromine or chlorine analogs, making it more suitable for applications requiring high reactivity and specificity.
Q & A
Q. What are the key steps in synthesizing tetrabutylammonium aryltrifluoroborates, and how can purity be ensured?
The synthesis typically involves reacting aryl boronic acids with tetrabutylammonium bifluoride (TBA-HF₂) in tetrahydrofuran (THF) under anhydrous conditions. For example, 4-fluorophenyl boronic acid reacts with TBA-HF₂ at room temperature for 6 hours, followed by recrystallization from methanol/water to isolate the product . Purity is confirmed via elemental analysis (e.g., C, H, N content) and high-resolution mass spectrometry (HRMS). For instance, the HRMS peak at m/z 163.0349 (calculated: 163.0347) validates the molecular ion .
Q. Which analytical techniques are critical for characterizing tetrabutylammonium 3-iodo phenyltrifluoroborate?
- ¹⁹F NMR : Confirms the presence of the trifluoroborate moiety (e.g., δ ~ -135 ppm for BF₃⁻).
- HRMS : Validates molecular weight (e.g., [M-NBu₄]⁻ ion for the trifluoroborate anion).
- Elemental Analysis : Ensures stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values after recrystallization) .
Q. What safety protocols are essential when handling tetrabutylammonium trifluoroborates?
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact (GHS Category 1 for skin/eye irritation) .
- Conduct reactions in a fume hood to avoid inhalation of HF byproducts .
- Dispose of waste per local regulations, referencing guidelines like Prudent Practices in the Laboratory (National Academies Press) .
Advanced Research Questions
Q. How do reaction conditions influence yields in aryltrifluoroborate syntheses?
Yields depend on:
- Solvent Choice : THF provides optimal solubility for intermediates, while polar solvents like methanol aid recrystallization .
- Reaction Time : Extended times (6–12 hours) ensure complete anion exchange.
- Substituent Effects : Electron-withdrawing groups (e.g., -I in 3-iodo derivatives) may reduce yields due to steric hindrance or boronate instability .
| Substrate Type | Yield Range | Key Challenge |
|---|---|---|
| Aromatic Systems | 60–80% | Competing protodeboronation |
| Heteroaromatic Systems | 40–50% | Low stability of intermediates |
Q. How does the iodine substituent in 3-iodo phenyltrifluoroborate affect its reactivity in cross-coupling reactions?
The iodine atom acts as a directing group, enhancing electrophilicity at the boron center. However, steric bulk may slow transmetalation in Suzuki-Miyaura reactions. Comparative studies with chloro or fluoro analogs (e.g., 3-chlorophenyltrifluoroborate) show iodine derivatives require higher catalyst loading or elevated temperatures .
Q. What strategies stabilize tetrabutylammonium trifluoroborates in protic solvents?
Q. How can mechanistic insights improve trifluoroborate synthesis scalability?
Monitoring reaction progress via ¹⁹F NMR identifies intermediates like boronate-HF adducts. Optimizing stoichiometry (e.g., 1:1.2 boronic acid:TBA-HF₂) minimizes side reactions. For scale-up, continuous flow systems may enhance mixing and reduce exposure to moisture .
Q. What role does solubility play in designing reactions with tetrabutylammonium trifluoroborates?
Low solubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents (THF, acetonitrile). For example, solubility in THF (~50 mg/mL) enables homogeneous reaction conditions, while methanol/water mixtures facilitate recrystallization .
Q. How can computational methods predict the stability of 3-iodo phenyltrifluoroborate derivatives?
Density Functional Theory (DFT) calculations model boron-iodine bond dissociation energies. Results correlate with experimental stability trends, guiding substituent selection for target applications (e.g., iodine’s lower electronegativity vs. fluorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
